molecular formula C9H6BrClO B3034251 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 149965-64-0

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3034251
CAS No.: 149965-64-0
M. Wt: 245.5 g/mol
InChI Key: CUAVICMAMOYPOY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrClO. It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms at the 7th and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can be synthesized through the bromination and chlorination of 1-indanone. One common method involves the bromination of 1-indanone using bromine in the presence of a catalyst such as ammonium bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-1-indanone
  • 4-Chloro-2,3-dihydro-1H-inden-1-one
  • 7-Bromo-2,3-dihydro-1H-inden-1-one

Uniqueness

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and physical properties.

Properties

IUPAC Name

7-bromo-4-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVICMAMOYPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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